molecular formula C10H12N2O4 B8166263 4-Isopropoxy-3-nitrobenzamide

4-Isopropoxy-3-nitrobenzamide

Cat. No. B8166263
M. Wt: 224.21 g/mol
InChI Key: PZXUETVTQYPVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropoxy-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemotherapeutic Activity : One study highlighted the potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide, a related compound, which effectively kills tumor cells by inducing apoptosis, offering a pathway for cancer treatment with minimal toxicity observed in test subjects (Mendeleyev et al., 1995).

  • Ion Detection : A derivative, N-(4-methylthiazol-2-yl)-3-nitrobenzamide, has been found to selectively reduce fluorescence emissions in the presence of iron ions, aiding in the detection of these ions. Other isomers of the compound show similar effects with copper ions, indicating its potential in chemical sensing applications (Phukan, Goswami, & Baruah, 2015).

  • PARP-1 Inhibition : Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides lead to compounds that are potent inhibitors of PARP-1 activity, important for developing treatments for diseases where PARP-1 is implicated (Dhami, Mahon, Lloyd, & Threadgill, 2009).

  • Anti-tumor Properties : Novel 4-substituted-3-nitrobenzamide derivatives have shown potent anti-tumor activity against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Zhu et al., 2014).

  • Thermodynamics and Synthesis : Research on isomers of nitrobenzamide, including those similar to 4-Isopropoxy-3-nitrobenzamide, has provided valuable data on their thermodynamic properties and synthesis routes, contributing to a better understanding of their chemical behavior and potential applications (Ximello et al., 2014).

  • DNA Crosslinking Agent : A related compound, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, has been identified as a novel DNA crosslinking agent with potential as a cancer treatment, activated by endogenous enzymes or antibody-directed enzyme prodrug therapy (Knox et al., 1993).

  • Pharmacological Applications : 4-Aminobenzamide-adenine conjugates with 4-nitrobenzamide structures offer potential for DNA recognition, biointerfaces, and pharmacological applications, indicating its versatility in biochemical research (Singh, 2014).

properties

IUPAC Name

3-nitro-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)16-9-4-3-7(10(11)13)5-8(9)12(14)15/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUETVTQYPVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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